molecular formula C14H16F3NO5 B8014058 N-Boc-2-(4-trifluoromethoxyphenyl)glycine

N-Boc-2-(4-trifluoromethoxyphenyl)glycine

Cat. No.: B8014058
M. Wt: 335.28 g/mol
InChI Key: ACVWOMTWTVMAES-UHFFFAOYSA-N
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Description

N-Boc-2-(4-trifluoromethoxyphenyl)glycine is a chemical compound with the molecular formula C14H16F3NO5. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a trifluoromethoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(4-trifluoromethoxyphenyl)glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of the trifluoromethoxyphenyl moiety. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form N-Boc-glycine. This intermediate is then reacted with 4-trifluoromethoxybenzyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(4-trifluoromethoxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces the free amine. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-Boc-2-(4-trifluoromethoxyphenyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-2-(4-trifluoromethoxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other sites. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy in biochemical and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-(4-trifluoromethoxyphenyl)glycine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced binding affinity and specificity are desired, such as in drug design and enzyme inhibition studies .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-4-6-9(7-5-8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWOMTWTVMAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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